molecular formula C8H11ClN2O2 B6217377 2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride CAS No. 2742657-42-5

2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride

Cat. No.: B6217377
CAS No.: 2742657-42-5
M. Wt: 202.6
InChI Key:
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Description

2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding imidazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Imidazoline derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride
  • 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride

Uniqueness

2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other imidazole derivatives and contributes to its distinct chemical and biological properties .

Properties

CAS No.

2742657-42-5

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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